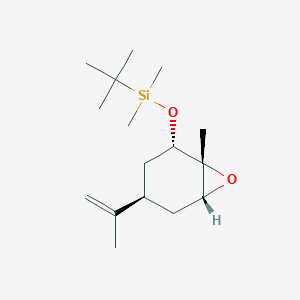
6-tert-Butyldimethylsilyloxy-4-(1-methylethenyl)-1-methyl-cyclohexane 1,2-Epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyldimethylsilyloxy-4-(1-methylethenyl)-1-methyl-cyclohexane 1,2-Epoxide is a synthetic organic compound with the molecular formula C16H30O2Si and a molecular weight of 282.49 g/mol. This compound is known for its utility in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the use of tert-butyldimethylsilyl chloride (TBDMSCl) as a protecting group for alcohols
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of epoxides.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Diols from oxidation reactions.
Alcohols from reduction reactions.
Various substituted products from substitution reactions.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. It serves as a protecting group for alcohols, a reagent in the synthesis of complex molecules, and a building block in the construction of natural products and pharmaceuticals. Its applications span across chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its role as a protecting group and its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction it is used in, such as epoxidation, reduction, or substitution reactions.
Comparison with Similar Compounds
tert-Butyldimethylsilyl ethers: These compounds share the tert-butyldimethylsilyl protecting group but differ in their core structures.
Epoxides: Other epoxides may have different substituents or functional groups.
Uniqueness: 6-tert-Butyldimethylsilyloxy-4-(1-methylethenyl)-1-methyl-cyclohexane 1,2-Epoxide is unique due to its specific combination of the tert-butyldimethylsilyl group and the epoxide ring, which allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C16H30O2Si |
|---|---|
Molecular Weight |
282.49 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[[(1R,2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane |
InChI |
InChI=1S/C16H30O2Si/c1-11(2)12-9-13-16(6,17-13)14(10-12)18-19(7,8)15(3,4)5/h12-14H,1,9-10H2,2-8H3/t12-,13-,14+,16-/m1/s1 |
InChI Key |
MWZZSSGBPRVMNZ-HGTKMLMNSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@@H]2[C@@](O2)([C@H](C1)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(=C)C1CC2C(O2)(C(C1)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















